![molecular formula C16H17FN4O B7544353 1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol is a chemical compound that is commonly referred to as FPEA. It is a novel compound that has shown potential in various scientific research applications. FPEA belongs to the class of compounds known as beta-blockers and is structurally similar to propranolol.
Mécanisme D'action
FPEA acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate and blood pressure. FPEA also acts on the central nervous system by binding to GABA-A receptors, resulting in an increase in the activity of the inhibitory neurotransmitter GABA.
Biochemical and Physiological Effects:
FPEA has been found to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase GABA activity, and have anxiolytic and sedative effects. FPEA has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPEA in lab experiments include its potential as a beta-blocker and its effects on the central nervous system. However, the limitations of using FPEA in lab experiments include its relatively new status as a compound, and the need for further research to fully understand its potential uses.
Orientations Futures
There are several future directions for the study of FPEA. These include further research into its potential as a treatment for hypertension, anxiety, and insomnia. Additionally, FPEA's antioxidant properties make it a potential treatment for oxidative stress-related conditions. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of FPEA involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethanol to form 1-(4-fluorophenyl)-2-hydroxyethan-1-one. This intermediate is then reacted with 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamine to form FPEA.
Applications De Recherche Scientifique
FPEA has been studied for its potential use in various scientific research applications, including as a beta-blocker and for its effects on the central nervous system. Several studies have shown that FPEA can reduce heart rate and blood pressure, making it a potential treatment for hypertension. Additionally, FPEA has been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(16-20-19-15-4-2-3-9-21(15)16)18-10-14(22)12-5-7-13(17)8-6-12/h2-9,11,14,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBYKGOIFKDEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
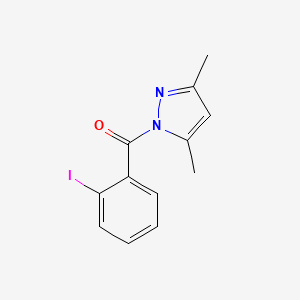



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)

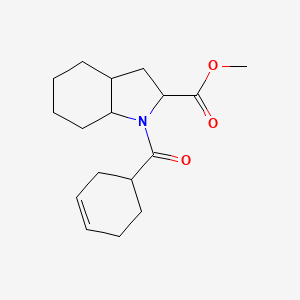
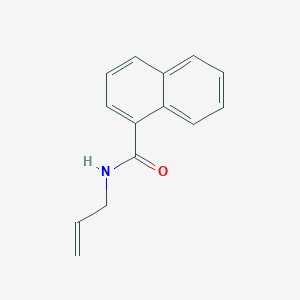


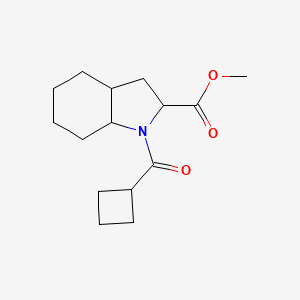
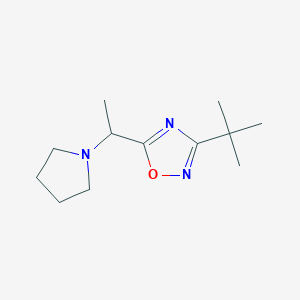
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)